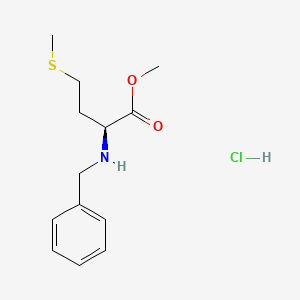

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride

Descripción general

Descripción

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is a chiral compound with a specific stereochemistry It is an organic molecule that contains a benzylamino group, a methylthio group, and a butanoate ester moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.

Introduction of the Methylthio Group:

Esterification: The final step involves the esterification of the intermediate to form the butanoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The ester moiety can be reduced to form the corresponding alcohol.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cancer Research

One of the prominent applications of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is its role in cancer research. It has been implicated in studies targeting the Bcl-3 protein, which is associated with cancer metastasis. Compounds that modulate Bcl-3 activity may help in preventing tumor progression and metastasis by inhibiting NF-kB signaling pathways, which are crucial in cancer cell survival and proliferation .

Case Study : In a study examining various compounds, this compound demonstrated significant inhibitory effects on human breast cancer cell lines in vivo, suggesting its potential as a therapeutic agent for metastatic cancers .

Neurological Disorders

Research has also explored the compound's potential in treating neurological disorders. Its structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for further studies aimed at conditions such as depression and anxiety.

Case Study : A study focusing on related compounds showed promising results in modulating neurotransmitter levels, indicating that this compound could be beneficial in developing treatments for mood disorders .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, derivatives of similar structures have been synthesized and tested for their ability to inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions .

Data Table: Enzyme Inhibition Activity

Mecanismo De Acción

The mechanism of action of (S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methylthio group may also play a role in its biological activity by participating in redox reactions or forming covalent bonds with target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate: The non-hydrochloride form of the compound.

Benzylamine Derivatives: Compounds with similar benzylamino groups.

Methylthio Compounds: Compounds containing the methylthio group.

Uniqueness

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride is unique due to its specific stereochemistry and the combination of functional groups

Actividad Biológica

(S)-Methyl 2-(benzylamino)-4-(methylthio)butanoate hydrochloride, a compound with the CAS number 402929-60-6, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound functions primarily as an inhibitor of purine nucleoside phosphorylases (PNPs) and nucleoside hydrolases (NHs). These enzymes are critical in nucleoside metabolism, and their inhibition can lead to therapeutic effects against various diseases, including cancer and infectious diseases caused by protozoa and bacteria .

Inhibition Characteristics

Research indicates that this compound exhibits moderate potency in inhibiting PNPs, with inhibition constants typically in the micromolar range. The structural features of the compound contribute to its binding affinity and inhibitory activity .

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of metabolic pathways associated with nucleoside metabolism. The inhibition of PNPs disrupts nucleotide synthesis, which is crucial for rapidly dividing cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, likely due to its impact on nucleotide metabolism within microbial cells .

Case Studies and Research Findings

- Antitumor Activity :

- Inhibition of Melanin Production :

- In Vivo Studies :

Summary of Findings

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S.ClH/c1-16-13(15)12(8-9-17-2)14-10-11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELBNOHMQZOBAL-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCSC)NCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718498 | |

| Record name | Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402929-60-6 | |

| Record name | Methyl N-benzyl-L-methioninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.